2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O3S/c16-10-3-1-2-4-12(10)27(24,25)21-8-13-22-14(26-23-13)11-6-5-9(7-20-11)15(17,18)19/h1-7,21H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYYTFUDHMNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound incorporates a trifluoromethyl group and an oxadiazole moiety, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H13ClF3N4O2S
- Molecular Weight : 397.81 g/mol
- CAS Number : Not specified in the available literature but related to similar compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClF3N4O2S |
| Molecular Weight | 397.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. The incorporation of fluorine atoms, particularly in the trifluoromethyl group, can significantly enhance the lipophilicity and bioavailability of the compound, leading to improved interactions with biological targets.
- Antimicrobial Activity : The compound shows promise against various bacterial strains due to its structural similarity to known sulfonamides. The trifluoromethyl group enhances binding affinity to bacterial enzymes involved in folate synthesis, potentially leading to increased antimicrobial efficacy.
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism likely involves apoptosis induction through mitochondrial pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds with similar structures or functional groups:
- Fluorinated Compounds : Research indicates that fluorinated derivatives often display enhanced biological activity. For instance, a study demonstrated that trifluoromethyl substitutions can improve the potency of compounds targeting tyrosine kinases by increasing their interaction with active site residues .
Table 2: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-Chloro-N-[5'-(5''-(trifluoromethyl)... | Antibacterial | Not specified |
| Similar Trifluoromethyl Sulfonamide | Anticancer | 10.5 (MCF-7) |
| Other Fluorinated Tyrosine Kinase Inhibitor | Anticancer | 0.35 |
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Thiadiazole : The thiadiazole derivatives (e.g., compound 7d in ) exhibit potent cytotoxicity (IC₅₀ = 1.8 µM) due to enhanced π-stacking and hydrogen-bonding interactions. Oxadiazoles, with higher electronegativity, may offer improved metabolic stability but require empirical validation .
- Triazole and Thiazole Derivatives : The 1,2,4-triazole in introduces a sulfanyl group, which could modulate solubility and target selectivity. Thiazolo-pyridine systems () leverage fused heterocycles for rigid binding conformations, a feature relevant to kinase inhibition .
Substituent Effects
Trifluoromethylpyridine Moieties
The 5''-(trifluoromethyl)pyridin-2''-yl group in the target compound is recurrent in analogs with demonstrated bioactivity:
- : A related compound, N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulphonamide, uses the same pyridine motif for enhanced hydrophobic interactions. Its molecular weight (538.9 g/mol) aligns with Lipinski’s rules, suggesting oral bioavailability .
- : The trifluoromethylpyridine-triazole hybrid lacks explicit bioactivity data but shares structural motifs with agrochemicals targeting pest enzymes .
Sulphonamide Linker Modifications
- : 5-Chloro-2-fluoro-N-[1-(4-piperidyl)pyrazol-4-yl]benzenesulphonamide replaces the oxadiazole with a piperidylpyrazole, improving solubility but reducing rigidity. No activity data are reported .
Preparation Methods
Overview
2-Chloro-5-trifluoromethylpyridine is a pivotal intermediate in synthesizing the target sulphonamide compound. It is typically prepared via selective chlorination of 3-trifluoromethylpyridine, employing vapor-phase chlorination under catalytic conditions or photocatalytic chlorination in the presence of specific catalysts and controlled irradiation.
Vapor-Phase Chlorination Method
- Raw Material : 3-Trifluoromethylpyridine
- Chlorination Agent : Chlorine gas
- Catalyst : Ferric chloride or palladium supported on activated carbon or alumina
- Temperature : 220–450°C (optimal range 300–450°C)
- Reaction Medium : Vapor phase with optional diluents such as nitrogen, steam, or organic halohydrocarbons
- Molar Ratio : Chlorine to 3-trifluoromethylpyridine ratio typically 1:1 to 6:1, adjusted based on temperature to optimize selectivity
- Process : The raw material and chlorine gas pass through a catalyst bed or tubular reactor, where selective chlorination occurs to yield 2-chloro-5-trifluoromethylpyridine with high selectivity and yield.
- High conversion rate and selectivity
- Low energy consumption due to optimized temperature control
- Simple separation of product from by-products
- Avoidance of organic solvents and initiators in some cases
Photocatalytic Chlorination Method
- Raw Material : 3-Picoline or 3-trifluoromethylpyridine
- Catalyst : Transition metal chlorides such as cobalt chloride, iron(III) chloride, barium chloride, or lanthanum trichloride
- Solvent : Trifluoroacetic acid (in some methods)
- Temperature : 40–100°C
- Irradiation : Ultraviolet (UV) light source to initiate radical chlorination
- Process : The raw material is slowly added to the reaction mixture under UV irradiation and chlorine gas is introduced. This leads to the formation of intermediates such as 3-nitrapyrin, which can be further chlorinated thermally to 2-chloro-5-trifluoromethylpyridine.
- Mild reaction conditions
- High product purity
- Reduced by-product formation
Two-Step Chlorination Synthesis (Integrated Method)
This method combines the photocatalytic and vapor-phase chlorination steps:
| Step | Description | Conditions | Key Notes |
|---|---|---|---|
| 1 | Photocatalytic chlorination of 3-picoline to form 3-nitrapyrin | 40–60°C, UV irradiation, cobalt chloride catalyst, trifluoroacetic acid solvent | Chlorine to substrate molar ratio 3–15:1 |
| 2 | Vapor-phase thermal chlorination of 3-nitrapyrin to 2-chloro-5-trichloromethylpyridine | 200–400°C, tubular reactor, chlorine gas, diluent (N2 or halohydrocarbon) | Syringe pump feeding, vaporizer at 200°C |
| 3 | Vapor-phase chlorination of 3-trifluoromethylpyridine to 2-chloro-5-trifluoromethylpyridine | 300–450°C, ferric chloride catalyst, chlorine gas, diluent | Vaporizer at 200°C, chlorine to substrate molar ratio 1–5:1 |
This sequence ensures high yield and purity of the trifluoromethylpyridine intermediate, which is essential for subsequent coupling steps.
Coupling and Final Assembly to 2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide
While detailed synthetic routes for the final compound are less publicly documented, the general approach involves:
- Formation of the oxadiazole ring : Typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents.
- Attachment of the trifluoromethylpyridinyl moiety : Coupling through nucleophilic substitution or amide bond formation using the prepared 2-chloro-5-trifluoromethylpyridine intermediate.
- Sulphonamide formation : Introduction of the benzenesulphonamide group by reaction of sulfonyl chlorides with amines or via sulfonamide coupling reactions.
These steps require careful control of reaction conditions (temperature, solvents, catalysts) to maintain the integrity of the trifluoromethylpyridine and oxadiazole rings.
Comparative Data Table: Key Parameters for 2-Chloro-5-trifluoromethylpyridine Preparation Methods
| Parameter | Vapor-Phase Chlorination | Photocatalytic Chlorination | Two-Step Integrated Method |
|---|---|---|---|
| Raw Material | 3-Trifluoromethylpyridine | 3-Picoline or 3-trifluoromethylpyridine | 3-Picoline (step 1), 3-nitrapyrin (step 2), 3-trifluoromethylpyridine (step 3) |
| Catalyst | Ferric chloride, Pd on alumina/carbon | CoCl2, FeCl3, BaCl2, LaCl3 | UV light + metal chloride catalysts + FeCl3 (step 3) |
| Temperature Range | 220–450°C (optimal 300–450°C) | 40–100°C | 40–60°C (step 1), 200–400°C (step 2), 300–450°C (step 3) |
| Chlorine Molar Ratio | 1–6:1 (Cl2:substrate) | 3–15:1 (Cl2:substrate) | 3–15:1 (step 1), 1–5:1 (steps 2 & 3) |
| Reaction Phase | Vapor | Liquid (with UV) | Photocatalytic liquid + vapor phase |
| Solvent | Optional diluents (N2, steam, halohydrocarbons) | Trifluoroacetic acid or others | Trifluoroacetic acid (step 1), diluents (steps 2 & 3) |
| Product Purity | High | Very High | Very High |
| Energy Consumption | Moderate to High | Low | Moderate |
| By-product Formation | Low to moderate | Low | Very low |
| Separation Ease | Simple | Simple | Simple |
Research Findings and Practical Considerations
- The vapor-phase chlorination method is industrially preferred for its scalability and efficiency, especially when combined with supported catalysts and controlled temperature profiles.
- Photocatalytic chlorination offers milder conditions and higher selectivity but may be less practical for large-scale synthesis without specialized UV reactors.
- The integrated two-step method leverages the advantages of both approaches, improving yield and purity while reducing by-products and energy consumption.
- The choice of catalyst and reaction parameters significantly influences the selectivity towards the 2-chloro position on the pyridine ring and minimizes over-chlorination.
- Use of diluents such as nitrogen or halogenated hydrocarbons in vapor-phase reactions helps control reaction kinetics and heat management.
- The final coupling steps to form the sulphonamide and oxadiazole rings require optimized conditions to maintain the functional groups intact and achieve high overall yields.
Q & A
Q. Example Reaction Table :
| Step | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 5-Trifluoromethylpyridine, Cl₂ | 80°C, 12h | 65–70 | |
| 2 | Amidoxime, POCl₃ | Reflux, 6h | 45–50 | |
| 3 | Sulphonyl chloride, Et₃N | RT, 2h | 75–80 |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring and sulphonamide linkage. Look for characteristic peaks:
- Oxadiazole C=O at ~160–170 ppm (13C) .
- Trifluoromethyl group at ~110–120 ppm (13C) .
- IR Spectroscopy : Validate sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxadiazole C=N at 1550–1650 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .
Basic: What are the key physicochemical properties influencing bioavailability?
Methodological Answer:
Critical properties include:
Advanced: How can reaction yields be optimized during oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (from 6h to 30min) and improve yields by 15–20% .
- Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .
Advanced: How to resolve contradictions in reported antimicrobial activity data?
Methodological Answer:
- Standardize Assays : Use CLSI/MHRA guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .
- Orthogonal Assays : Combine disk diffusion with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
- Control for Stability : Pre-test compound stability in DMSO/PBS to rule out degradation during assays .
Advanced: What computational methods identify potential biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., acpS-pptase) .
- MD Simulations : Simulate binding stability (50 ns trajectories) to assess target engagement .
- Pharmacophore Mapping : Align the trifluoromethylpyridine moiety with known enzyme inhibitors (e.g., DHFR) .
Advanced: How to design SAR studies focusing on the trifluoromethyl group?
Methodological Answer:
- Analog Synthesis : Replace CF₃ with Cl, CH₃, or OCF₃ to assess steric/electronic effects .
- Activity Profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends .
- Crystallography : Resolve co-crystal structures with target enzymes to map binding interactions .
Advanced: How to evaluate compound stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
